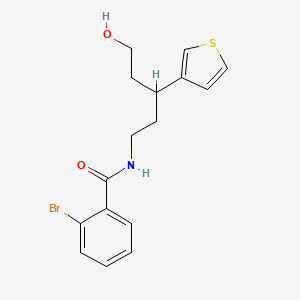

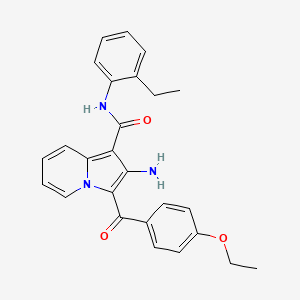

![molecular formula C13H10N4O B2972580 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine CAS No. 321998-82-7](/img/structure/B2972580.png)

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine” is a compound with the molecular formula C13H10N4O . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring via an oxygen atom (phenoxy). Additionally, a pyrazol ring is attached to the phenyl ring .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.25 . It is a solid with a melting point of 139 - 141°C .Applications De Recherche Scientifique

Anticancer Activity

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine derivatives have demonstrated significant potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a novel series of pyrazolo[1,5-a]pyrimidines bearing a 3-hydroxyphenyl group showed potent B-Raf inhibitory activity, which could be beneficial for cancer treatment (Di Grandi et al., 2009). Furthermore, another series possessing 4-(1H-benzimidazol-2-yl)-phenylamine at the C4 position exhibited broad-spectrum anticancer activities, with some compounds being more effective than standard chemotherapy drugs in inhibiting topoisomerase IIα and intercalating DNA (Singla et al., 2017).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have also shown promise in antimicrobial and antifungal applications. For example, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups displayed activities that exceeded those of reference drugs against various bacteria and fungi, suggesting their potential as effective antimicrobial agents (Alsaedi et al., 2019). Another study synthesized pyrazolo[1,5-a]pyrimidines derivatives with good yields under microwave irradiation and found them to have significant antifungal activities against phytopathogenic fungi (Zhang et al., 2016).

Advancements in Drug Delivery

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, a closely related compound, were improved through nanosystem approaches like albumin nanoparticles and liposomes. These modifications enhanced their solubility profile and pharmacokinetic properties, thereby overcoming the poor water solubility issue and indicating a promising future for drug delivery systems (Vignaroli et al., 2016).

Applications in Material Science

Moreover, this compound derivatives have found applications in material science, particularly in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). A study highlighted the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates, which exhibited high quantum yields and were successfully applied in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity . This interaction could potentially alter the balance of cyclic nucleotides within the cell, affecting various cellular processes.

Biochemical Pathways

Given its target, it is likely to impact pathways involving cyclic nucleotides . These pathways play a role in a wide range of cellular processes, including cell growth and differentiation, immune response, and neurotransmission.

Propriétés

IUPAC Name |

2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUESIXAVJTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

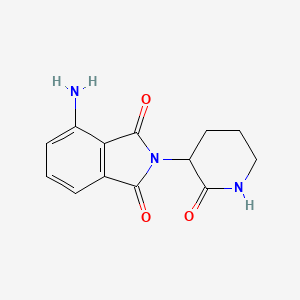

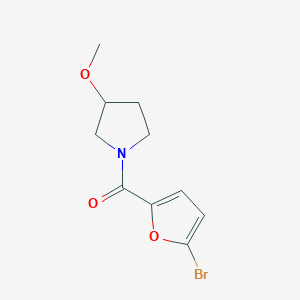

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)

![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)

![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)

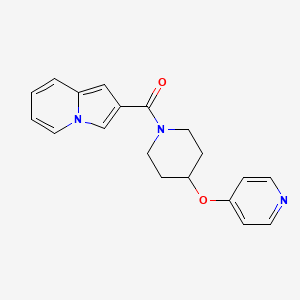

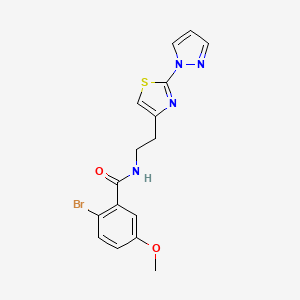

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)

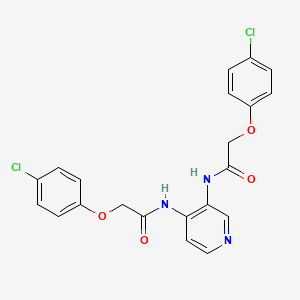

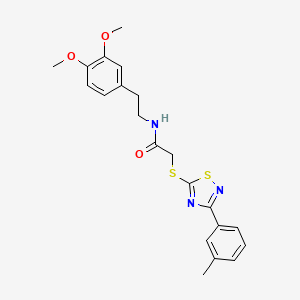

![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)

![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)